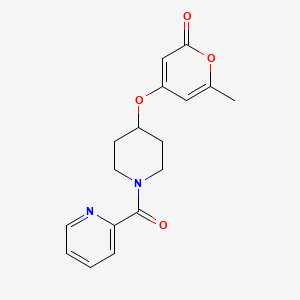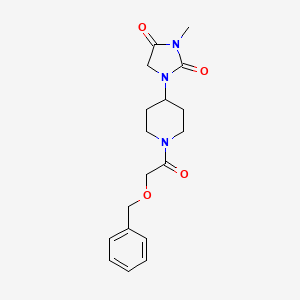![molecular formula C18H16BrN3O4S B2661461 (Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865173-59-7](/img/structure/B2661461.png)
(Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a benzothiazole moiety, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazoles have been explored for a variety of therapeutic applications due to their diverse biological properties .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, benzothiazole derivatives are often synthesized through reactions involving copper (I) catalyzed azide-alkyne cycloaddition .Molecular Structure Analysis
The compound’s structure can be analyzed using techniques such as FTIR, 1H, 13C-NMR, and HRMS .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For example, they can form corresponding imines when reacted with 3-formylchromones .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Benzothiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .Aplicaciones Científicas De Investigación
Antimicrobial and Antiparasitic Properties
- Thiazolides as Anti-Infective Agents : Research highlights that thiazolides, including compounds like (Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide, demonstrate broad-spectrum activity against various parasites, bacteria, and viruses. Thiazolides, modified versions of nitazoxanide (NTZ), effectively combat helminths, protozoa, enteric bacteria, and viruses in animals and humans. The presence of bromo-, chloro-, or other functional groups in thiazolides and their specific positioning on the salicylate ring significantly influence their activity. Bromo- and nitro-thiazolides specifically are noted for their effectiveness against proliferating mammalian cells, potentially through apoptosis induction, which could explain their action against intracellular pathogens (Hemphill, Müller, & Müller, 2012).
Cancer Research
- Thiazolides and Apoptosis in Cancer Cells : Thiazolides, such as bromo-thiazolide RM4819, have been found to interact with the detoxification enzyme glutathione S-transferase Pi 1 (GSTP1) in colorectal tumor cells. This interaction is critical for inducing apoptosis in these cells. The study suggests that the bromide atom on the thiazole ring is essential for the induction of cell death in colon cancer cells, highlighting a potential therapeutic application of thiazolides in cancer treatment (Brockmann et al., 2014).
Biochemical Mechanisms
- Action Against Neospora Caninum : Investigations into thiazolides' effectiveness against Neospora caninum, a protozoan parasite, show that the thiazole-associated nitro group is not necessarily required for the drug's action. This suggests alternative mechanisms beyond the proposed mode involving pyruvate ferredoxin oxidoreductase enzyme. Changes in the benzene ring, such as methylation, could play a role in these mechanisms, indicating a complex action spectrum of thiazolides (Esposito et al., 2005).
Pharmacology and Drug Design
- Drug Development Insights : The structure-activity relationships of thiazolides are studied extensively, providing insights into the design of future drugs. The placement of functional groups on thiazole- and benzene moieties significantly influences their activity against intracellular protozoan parasites like Neospora caninum. These findings are crucial for the development of more specific and effective thiazolide-based drugs (Esposito, Müller, & Hemphill, 2007).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O4S/c1-2-26-10-9-21-15-8-7-12(22(24)25)11-16(15)27-18(21)20-17(23)13-5-3-4-6-14(13)19/h3-8,11H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDAUCZIFWUBEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[5-(2-Ethylhexyl)-2-thienyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2661379.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2661388.png)
![4-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2661389.png)
![N-(2-ethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2661390.png)
![propyl 2-amino-1-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2661391.png)

amine](/img/structure/B2661395.png)
![3-Chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2661396.png)


![3-Ethenylsulfonyl-N-(7-oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)propanamide](/img/structure/B2661400.png)
